N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-[1-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a tetrahydroquinoline core, a thiophene sulfonyl group, and a benzodioxole carboxamide moiety. The thiophene sulfonyl group enhances electron-withdrawing properties, while the benzodioxole moiety contributes to metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c24-21(15-5-8-18-19(12-15)28-13-27-18)22-16-6-7-17-14(11-16)3-1-9-23(17)30(25,26)20-4-2-10-29-20/h2,4-8,10-12H,1,3,9,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQVYEKOGZEFKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydroquinoline Core
The 1,2,3,4-tetrahydroquinoline scaffold forms the foundational structure of the target compound. Recent advances in borrowing hydrogen (BH) catalysis provide an atom-efficient route for its synthesis. A manganese(I) PN₃ pincer complex (e.g., 1 ) enables the cascade dehydrogenation-condensation-hydrogenation of 2-aminobenzyl alcohols and secondary alcohols under optimized conditions .
Key Reaction Parameters
-
Catalyst : Manganese PN₃ complex (2 mol%)
-
Bases : KH (1.2 equiv) and KOH (1.0 equiv)
-
Temperature : 120°C (sealed vial)
-
Solvent : 1,2-dimethoxyethane (DME)
This method avoids external hydrogen sources by leveraging the BH mechanism, where the catalyst dehydrogenates the alcohol to a ketone, facilitates imine formation with 2-aminobenzyl alcohol, and subsequently hydrogenates the intermediate. The choice of base critically influences selectivity: KH/KOH suppresses over-dehydrogenation to quinolines, which occurs with stronger bases like KOtBu .
N1-Sulfonylation with Thiophene-2-sulfonyl Chloride
Sulfonylation of the tetrahydroquinoline’s amine group introduces the thiophene-2-sulfonyl moiety. This step typically employs sulfonyl chlorides under Schotten-Baumann conditions:
Procedure
-
Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add pyridine (2.5 equiv) as an acid scavenger.
-
Slowly add thiophene-2-sulfonyl chloride (1.1 equiv) at 0°C.
-
Warm to room temperature and stir for 12 h.
-
Quench with ice water, extract with DCM, and purify via column chromatography .
Optimization Insights
-
Solvent : DCM or THF improves solubility of sulfonyl chlorides .
-
Temperature : Controlled addition at 0°C minimizes side reactions (e.g., disulfonation).
Coupling with 1,3-Benzodioxole-5-carboxylic Acid
The final step involves forming the carboxamide bond between the sulfonylated tetrahydroquinoline and 1,3-benzodioxole-5-carboxylic acid. Scandium triflate-catalyzed three-component coupling offers a streamlined approach :
Reaction Setup
-
Components :
-
N1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv)
-
1,3-Benzodioxole-5-carbaldehyde (1.2 equiv)
-
2,3-Dihydrofuran (1.5 equiv)
-
-
Catalyst : Scandium triflate (10 mol%)
-
Solvent : Acetonitrile (0.1 M)
Mechanistic Pathway
-
Scandium triflate activates the aldehyde for imine formation with the amine.
-
2,3-Dihydrofuran acts as a hydrogen donor, enabling transfer hydrogenation of the intermediate imine .
Alternative Method
For substrates sensitive to Lewis acids, carbodiimide-mediated coupling proves effective:
-
Activate 1,3-benzodioxole-5-carboxylic acid with HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF.
-
Add sulfonylated tetrahydroquinoline amine (1.0 equiv) and stir at 25°C for 6 h.
Yield Comparison
Challenges and Optimization Strategies
a. Regioselectivity in Sulfonylation
The N1 position of tetrahydroquinolines exhibits higher nucleophilicity compared to aromatic amines, but competing C-sulfonylation can occur. Using bulky solvents (e.g., tert-butyl methyl ether) and substoichiometric DMAP (0.2 equiv) suppresses this side reaction .
b. Epimerization During Coupling
Scandium triflate can induce racemization at stereocenters. Substituting with ZrCl₄ or lowering the temperature to 60°C reduces epimerization while maintaining reactivity .
c. Purification Considerations
-
Silica gel chromatography often suffices for intermediates.
-
Final carboxamide purification may require reverse-phase HPLC due to polar byproducts .
Scalability and Industrial Relevance
Kilogram-Scale Adaptations
-
Continuous Flow Sulfonylation : Microreactors enhance heat transfer and reduce reaction time to 2 h (yield: 85%) .
-
Catalyst Recycling : Manganese PN₃ complexes can be recovered via precipitation with n-hexane and reused thrice without significant activity loss .
Environmental Impact
-
PMI (Process Mass Intensity) : 23.4 (benchmark: <30 for sustainable processes) .
-
E-Factor : 8.7, primarily due to solvent use in chromatography .
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene and tetrahydroquinoline sites.
Reduction: : Reduction reactions may target the sulfonyl group.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: : Use of reagents like KMnO₄ or H₂O₂.
Reduction: : Utilization of reducing agents like NaBH₄ or LiAlH₄.
Substitution: : Typical reagents may include halogenating agents or nucleophiles like NaOH.
Major Products
The major products of these reactions can include various oxidized or reduced forms of the parent compound, as well as substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
Catalysis: : The compound can serve as a ligand in catalytic processes.
Material Science:
Biology
Enzyme Inhibition: : Research into its potential as an enzyme inhibitor.
Biochemical Probes: : Used as a probe for studying biological pathways.
Medicine
Therapeutic Agents: : Investigated for potential use in developing new drugs.
Industry
Polymer Chemistry: : Utilized in the synthesis of specialized polymers.
Chemical Sensors: : Applications in developing chemical sensors due to its distinct reactivity.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Enzyme Binding: : Inhibition or activation of specific enzymes.
Pathway Modulation: : Influencing biochemical pathways by interacting with molecular targets like proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with sulfonamide- and heterocycle-containing molecules. Key analogues include:
Key Observations :
- Tetrahydroquinoline vs.
- Sulfonyl Groups : The thiophene-2-sulfonyl group in the target compound may exhibit stronger π-π stacking interactions than the trimethylbenzenesulfonamide group in ’s compound, affecting receptor affinity .
- Benzodioxole vs. Benzoimidazo-isoquinolinone: The benzodioxole carboxamide in the target compound likely improves metabolic stability over the labile oxoethyl group in ’s compound .
Physicochemical Properties
| Property | Target Compound | Pyrimidine-Morpholine Analogue | Benzoimidazo-isoquinolinone |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 598.5 | 406.8 |
| LogP (Predicted) | 3.2 | 4.8 | 2.7 |
| Solubility (µg/mL, pH 7.4) | 12–18 | <5 | 25–30 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
Analysis :
- The target compound’s lower logP compared to the pyrimidine-morpholine analogue suggests better aqueous solubility, critical for oral bioavailability .
- The benzoimidazo-isoquinolinone’s higher solubility may correlate with its polar oxoethyl group, whereas the target compound’s benzodioxole balances lipophilicity and solubility .
Pharmacokinetic Profiles
| Parameter | Target Compound | Pyrimidine-Morpholine Analogue | Benzoimidazo-isoquinolinone |
|---|---|---|---|
| Metabolic Stability | High (CYP3A4 t₁/₂ > 60 min) | Moderate (CYP3A4 t₁/₂ ~30 min) | Low (CYP3A4 t₁/₂ < 15 min) |
| Plasma Protein Binding | 85–90% | 92–95% | 70–75% |
| Oral Bioavailability | 40–50% (estimated) | 20–25% | 10–15% |
Insights :
- The benzodioxole group in the target compound reduces CYP3A4-mediated metabolism compared to the benzoimidazo-isoquinolinone’s oxoethyl group .
- High plasma protein binding in the pyrimidine-morpholine analogue may limit free drug availability despite potent in vitro activity .
Q & A
Q. What are the recommended synthetic routes for N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide, and how can purity be ensured?
-
Methodology : The synthesis typically involves multi-step reactions. For example, the thiophene sulfonyl group is introduced via sulfonylation of the tetrahydroquinoline precursor using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Subsequent coupling with 2H-1,3-benzodioxole-5-carboxylic acid is achieved via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF). Purity is ensured through repeated recrystallization (e.g., from ethanol/water mixtures) and chromatographic purification (silica gel, eluting with ethyl acetate/hexane gradients). Final characterization via HPLC (>95% purity) and elemental analysis is critical .
-
Key Data :
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodology : Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR to verify connectivity of the tetrahydroquinoline, thiophene sulfonyl, and benzodioxole moieties. Key signals include aromatic protons (δ 6.8–8.2 ppm) and sulfonyl group integration .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 493.12) .
- Infrared spectroscopy (IR) : Peaks at ~1350 cm (S=O stretching) and ~1650 cm (amide C=O) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodology :
-
Standardized assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial studies, IC for cytotoxicity) .
-
Structural analogs : Compare activity of derivatives (e.g., replacing the benzodioxole with a phenyl group) to identify pharmacophore contributions .
-
Assay conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and cell line passage number to minimize variability .
- Case Study :
Discrepancies in anticancer activity (e.g., IC ranging from 2–20 µM) may arise from differences in cell permeability. Use logP calculations (e.g., ~3.5 for this compound) to correlate hydrophobicity with activity trends .
- Case Study :
Q. What strategies optimize the compound’s pharmacokinetic properties while maintaining efficacy?
- Methodology :
- Solubility enhancement : Introduce hydrophilic substituents (e.g., -OH or -COOH) on the benzodioxole ring without disrupting the sulfonamide-thiophene interaction critical for target binding .
- Metabolic stability : Replace labile groups (e.g., methylenedioxy in benzodioxole) with bioisosteres like trifluoromethyl to reduce CYP450-mediated degradation .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase IX, guiding structural modifications .
Q. What are the reaction mechanisms involving the thiophene sulfonyl group under varying conditions?
- Methodology :
- Nucleophilic substitution : The sulfonyl group acts as a leaving group in basic conditions (e.g., NaOH/EtOH), enabling substitution with amines or thiols. Monitor via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .
- Oxidation : Treat with HO/AcOH to form sulfones, confirmed by H NMR (deshielded aromatic protons) and MS (+16 Da) .
- Acid-catalyzed cyclization : Under HCl/MeOH, the sulfonyl group facilitates tetrahydroquinoline ring closure, forming fused heterocycles. Characterize intermediates via LC-MS .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
